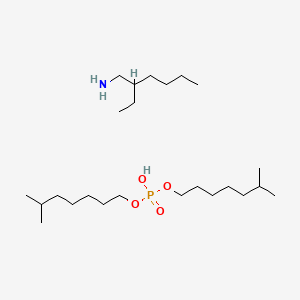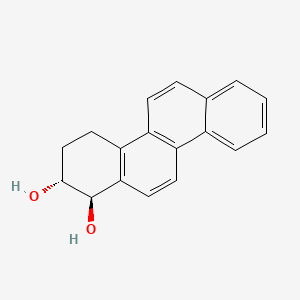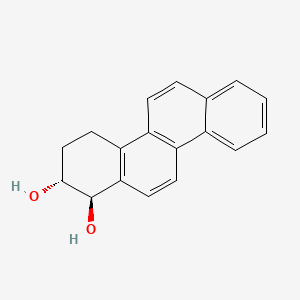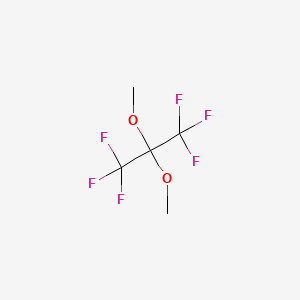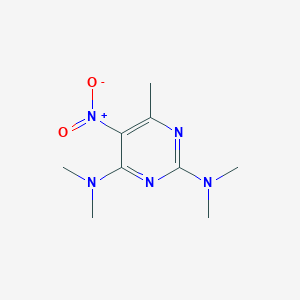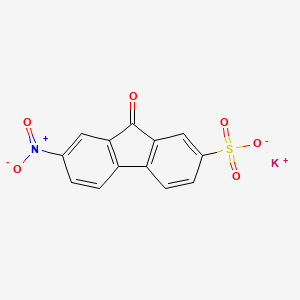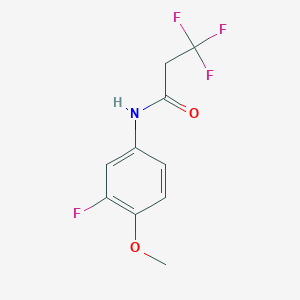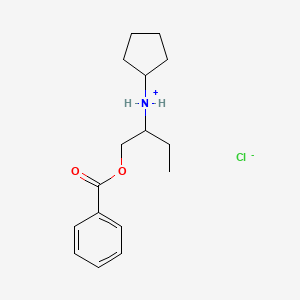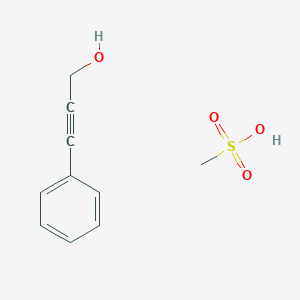![molecular formula C24H52N2O B13777488 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- CAS No. 68867-66-3](/img/structure/B13777488.png)
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- is a chemical compound with the molecular formula C24H52N2O and a molecular weight of 384.6825 . This compound is known for its unique structure, which includes a long octadecyloxy chain attached to a propanediamine backbone. It is used in various industrial and research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- typically involves the reaction of 1,3-propanediamine with an octadecyloxypropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to optimize the reaction conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diamines.
Applications De Recherche Scientifique
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- involves its interaction with various molecular targets. The long octadecyloxy chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to cell membrane dynamics and drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Propyl-1,3-propanediamine: Similar in structure but lacks the long octadecyloxy chain.
1,3-Propanediamine, N-octadecyl-: Similar but with different alkyl chain lengths.
Uniqueness
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- is unique due to its long octadecyloxy chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid bilayers and membrane studies, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
68867-66-3 |
|---|---|
Formule moléculaire |
C24H52N2O |
Poids moléculaire |
384.7 g/mol |
Nom IUPAC |
N'-(3-octadecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C24H52N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-27-24-19-22-26-21-18-20-25/h26H,2-25H2,1H3 |
Clé InChI |
IIGPZNTWBXMEFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
